C7H17BrO4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C7H17BrO4 is known as Diethylene Glycol 2-Bromoethyl Methyl Ether. This compound is a clear liquid that ranges in color from colorless to brown. It is primarily used as a polyethylene glycol (PEG) linker containing a bromide group, which is a good leaving group for nucleophilic substitution reactions. The hydrophilic PEG spacer increases solubility in aqueous media .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethylene Glycol 2-Bromoethyl Methyl Ether can be synthesized through the reaction of diethylene glycol with 2-bromoethanol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of Diethylene Glycol 2-Bromoethyl Methyl Ether involves the continuous addition of diethylene glycol and 2-bromoethanol into a reactor with a base catalyst. The mixture is heated and stirred to promote the reaction. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Types of Reactions:
Nucleophilic Substitution: The bromide group in Diethylene Glycol 2-Bromoethyl Methyl Ether makes it highly reactive in nucleophilic substitution reactions. Common nucleophiles include hydroxide ions, alkoxide ions, and amines.
Oxidation and Reduction: While the compound itself is not typically involved in oxidation or reduction reactions, it can be used as a reactant in such processes when combined with other reagents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Major Products Formed:
Nucleophilic Substitution: The major products are typically ethers or amines, depending on the nucleophile used.
Oxidation: The major products can include aldehydes, ketones, or carboxylic acids, depending on the specific conditions and reagents used.
Scientific Research Applications
Diethylene Glycol 2-Bromoethyl Methyl Ether has a wide range of applications in scientific research:
Chemistry: It is used as a PEG linker in the synthesis of complex molecules, facilitating the attachment of various functional groups.
Biology: The compound is used in the modification of biomolecules to enhance their solubility and stability in aqueous environments.
Medicine: It is employed in drug delivery systems to improve the bioavailability of therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants
Mechanism of Action
The primary mechanism of action for Diethylene Glycol 2-Bromoethyl Methyl Ether involves its role as a PEG linker. The bromide group acts as a leaving group in nucleophilic substitution reactions, allowing for the attachment of various functional groups to the PEG chain. This modification enhances the solubility and stability of the resulting molecules in aqueous environments, making them more suitable for biological and industrial applications .
Comparison with Similar Compounds
Diethylene Glycol Monomethyl Ether (C5H12O3): Similar in structure but lacks the bromide group, making it less reactive in nucleophilic substitution reactions.
Triethylene Glycol Monomethyl Ether (C7H16O4): Contains an additional ethylene glycol unit, increasing its molecular weight and hydrophilicity.
Polyethylene Glycol Monomethyl Ether (various molecular weights): Similar PEG linkers with varying chain lengths, used for different applications based on their solubility and reactivity.
Uniqueness: Diethylene Glycol 2-Bromoethyl Methyl Ether is unique due to the presence of the bromide group, which makes it highly reactive in nucleophilic substitution reactions. This reactivity, combined with the hydrophilic PEG spacer, makes it a versatile compound for a wide range of applications in chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
1-bromo-2-methoxyethane;2-(2-hydroxyethoxy)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O3.C3H7BrO/c5-1-3-7-4-2-6;1-5-3-2-4/h5-6H,1-4H2;2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEGQKXRPSJROGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCBr.C(COCCO)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.